1-Chloro-2,3-dimethylbenzene; 4-chloro-1,2-dimethylbenzene
Description
1-Chloro-2,3-dimethylbenzene (CAS# 608-23-1) and 4-Chloro-1,2-dimethylbenzene (CAS# 615-60-1) are structural isomers of chloro-substituted dimethylbenzenes. Both compounds share the molecular formula C₈H₉Cl (molecular weight: 140.61 g/mol) but differ in the positions of substituents.
- 1-Chloro-2,3-dimethylbenzene features a chlorine atom at position 1 and methyl groups at positions 2 and 3 on the benzene ring. It is also known as 3-chloro-o-xylene .
- 4-Chloro-1,2-dimethylbenzene (synonym: 4-chloro-o-xylene) has methyl groups at positions 1 and 2 and a chlorine atom at position 4 . These isomers are critical intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
1-chloro-2,3-dimethylbenzene;4-chloro-1,2-dimethylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H9Cl/c1-6-3-4-8(9)5-7(6)2;1-6-4-3-5-8(9)7(6)2/h2*3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYBWEBDHSKHWPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)C.CC1=C(C=C(C=C1)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Cl2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Electrophilic Aromatic Substitution
The most widely employed method for synthesizing 1-chloro-2,3-dimethylbenzene is electrophilic aromatic substitution (EAS) using 2,3-dimethyltoluene (o-xylene) as the starting material. Chlorination occurs at the activated position of the benzene ring, driven by the directing effects of the methyl groups.
Reaction Mechanism
The process involves the generation of a chloronium ion () using chlorine gas () in the presence of a Lewis acid catalyst, typically ferric chloride (). The methyl groups at positions 2 and 3 activate the ring, directing the chlorine atom to position 1. The reaction proceeds as follows:
Key parameters influencing yield and selectivity include:
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Temperature : Optimal between 20–40°C to minimize polysubstitution.
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Catalyst loading : 1–3 mol% .
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Solvent : Often conducted in non-polar solvents like dichloromethane.
Industrial Refinements
Large-scale production utilizes continuous-flow reactors to enhance mixing and heat dissipation, achieving yields exceeding 85%. Post-reaction purification involves fractional distillation under reduced pressure to isolate the product from unreacted o-xylene and byproducts.
Preparation Methods of 4-Chloro-1,2-Dimethylbenzene
Catalytic Chlorination of Ortho-Xylene
The synthesis of 4-chloro-1,2-dimethylbenzene is more complex due to competing isomer formation. The patented method described in US6930216B2 employs a dual catalytic system to favor the 4-chloro isomer.
Catalytic System and Conditions
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Catalyst : Iron () or antimony () chlorides.
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Co-catalyst : Sulfur dichloride () or thionyl chloride ().
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Temperature : 7–25°C to suppress side reactions.
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Chlorine feed rate : Controlled to maintain a degree of chlorination () >1.
This method achieves a 4-chloro:3-chloro isomer ratio of up to 5.6:1 at , significantly higher than traditional Friedel-Crafts methods (1.5:1).
Reactor Design
A bubble-column reactor with an iron ring bed ensures continuous catalyst regeneration and efficient gas-liquid contact. For example, introducing 64 mol of chlorine into 64 mol of o-xylene at 20°C over 5 hours produces a 61.2% yield of the 4-chloro isomer.
Table 1: Impact of Reaction Parameters on Isomer Ratio
| Parameter | 4-Chloro:3-Chloro Ratio | Yield (%) |
|---|---|---|
| 3:1 | 70 | |
| 5.6:1 | 82 | |
| co-catalyst | 5.66:1 | 85 |
Role of Co-catalysts
The addition of modifies the electronic environment of the catalyst, enhancing para-directing effects. This is attributed to the formation of intermediates that stabilize transition states favoring 4-chloro substitution.
Comparative Analysis of Synthesis Routes
Yield and Scalability
Chemical Reactions Analysis
Chemical Reactions of 1-Chloro-2,3-dimethylbenzene
1-Chloro-2,3-dimethylbenzene, with the molecular formula C₉H₁₁Cl, is known for its participation in several key chemical reactions:
Oxidation Reactions
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Reaction Conditions: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
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Products: The methyl groups can be oxidized to form carboxylic acids, which are valuable intermediates in organic synthesis.
Nucleophilic Aromatic Substitution
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Mechanism: This involves the initial addition of a nucleophile (e.g., hydroxide ion) to the aromatic ring, followed by the loss of a halide ion .
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Conditions: Typically requires high temperatures and strong bases like sodium hydroxide (NaOH).
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Products: Substitution of the chlorine atom with other functional groups, such as hydroxyl (-OH), is possible.
Electrophilic Substitution
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Reaction Conditions: Nitric acid in acetic anhydride is commonly used.
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Products: Nitration products like 3-chloro-4,5-dimethyl-4-nitro-1,4-dihydrophenyl acetate can be formed .
Chemical Reactions of 4-Chloro-1,2-dimethylbenzene
4-Chloro-1,2-dimethylbenzene, with the molecular formula C₈H₉Cl, also participates in various chemical reactions:
Oxidation Reactions
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Reaction Conditions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are employed.
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Products: Oxidation can lead to the formation of compounds like 4-chlorophthalonitrile and 4-chlorophthalimide.
Nucleophilic Substitution
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Mechanism: The chlorine atom can be substituted with other functional groups using nucleophilic reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
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Conditions: Typically requires strong bases and controlled temperatures.
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Products: Substitution products include hydroxy derivatives and other functionalized compounds.
Comparison of Chemical Reactions
| Compound | Reaction Type | Conditions | Products |
|---|---|---|---|
| 1-Chloro-2,3-dimethylbenzene | Oxidation | KMnO₄ or CrO₃ | Carboxylic acids |
| 1-Chloro-2,3-dimethylbenzene | Nucleophilic Substitution | NaOH, high temperature | Hydroxy derivatives |
| 1-Chloro-2,3-dimethylbenzene | Electrophilic Substitution | Nitric acid in acetic anhydride | Nitration products |
| 4-Chloro-1,2-dimethylbenzene | Oxidation | KMnO₄ or CrO₃ | 4-Chlorophthalonitrile, 4-chlorophthalimide |
| 4-Chloro-1,2-dimethylbenzene | Nucleophilic Substitution | NaOH or KOH | Hydroxy derivatives |
Scientific Research Applications
Organic Synthesis
Both compounds serve as intermediates in the synthesis of more complex organic molecules. They are particularly useful in the following areas:
- Pharmaceuticals : They are precursors for the synthesis of various pharmaceutical agents. Their chlorinated nature enhances biological activity and solubility.
- Material Science : Used in the development of polymers and advanced materials due to their ability to undergo further chemical modifications.
Case Studies
Case Study 1: Synthesis of Anticancer Agents
Research has demonstrated that derivatives of 4-chloro-1,2-dimethylbenzene can be modified to create potent anticancer agents. The introduction of various functional groups allows for the exploration of structure-activity relationships (SAR), leading to compounds with improved efficacy against cancer cell lines.
Case Study 2: Development of Agrochemicals
1-Chloro-2,3-dimethylbenzene has been investigated as a building block for agrochemicals. Its derivatives have shown promise as herbicides and insecticides due to their selective toxicity towards pests while being less harmful to non-target organisms.
Safety and Environmental Considerations
Both compounds are classified as irritants and pose environmental hazards. Proper handling procedures must be followed to mitigate risks associated with exposure or accidental release into the environment. Safety data sheets (SDS) should be consulted for specific handling guidelines.
Mechanism of Action
The mechanism of action for these compounds primarily involves electrophilic aromatic substitution. The chlorine atom and methyl groups influence the reactivity of the benzene ring, making it more susceptible to further substitution reactions. The molecular targets and pathways involved depend on the specific reactions and conditions used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physical Properties
A comparison of key physical properties with analogous halogenated dimethylbenzenes is summarized below:
Notes:
- Boiling point discrepancies for 4-chloro-1,2-dimethylbenzene (192.5°C vs. 221–223°C) may arise from measurement conditions or purity differences .
- Halogen type influences solubility: Bromo and fluoro analogs exhibit molar water solubilities of 0.10 mmol/L and 0.46 mmol/L, respectively, critical for pharmacological activity . Chloro analogs likely fall within this range, though direct data is unavailable.
Research Findings and Key Insights
Isomer Separation : The synthesis of pure 4-chloro-1,2-dimethylbenzene remains challenging, highlighting the need for advanced catalytic methods to improve regioselectivity .
Pharmacological Potential: Solubility thresholds (0.10–0.46 mmol/L) for bromo/fluoro analogs correlate with GABAA receptor activity, suggesting chloro derivatives may require similar solubility optimization for drug development .
Thermal Stability : Higher boiling points (221–223°C) for 4-chloro-1,2-dimethylbenzene compared to bromo analogs (e.g., 1-bromo-2,3-dimethylbenzene, bp ~178°C ) reflect differences in halogen volatility.
Biological Activity
1-Chloro-2,3-dimethylbenzene (also known as o-chlorotoluene) and 4-chloro-1,2-dimethylbenzene (also referred to as p-chlorotoluene) are chlorinated aromatic compounds with significant industrial applications. Their biological activities have garnered interest due to their potential effects on human health and the environment. This article explores their biological properties, toxicological profiles, and relevant case studies.
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|
| 1-Chloro-2,3-dimethylbenzene | C8H9Cl | 140.61 | 95-66-9 |
| 4-Chloro-1,2-dimethylbenzene | C8H9Cl | 140.61 | 615-60-1 |
Toxicological Effects
Both compounds exhibit toxicological effects that are critical for understanding their safety profiles.
- Skin Irritation : Both compounds can cause skin irritation upon contact. For instance, 1-chloro-2,3-dimethylbenzene has been classified with H315, indicating it causes skin irritation .
- Sensitization : There is evidence that these compounds may cause allergic skin reactions. For example, 4-chloro-1,2-dimethylbenzene has been noted for its potential to induce sensitization in sensitive individuals .
Environmental Impact
These chlorinated compounds can persist in the environment and have been detected in various ecological studies. Their degradation pathways often involve microbial action:
- Microbial Degradation : Certain bacteria such as Rhodococcus phenolicus have shown the ability to degrade chlorinated aromatic compounds, including chlorobenzenes, as sole carbon sources . This highlights the potential for bioremediation strategies in contaminated sites.
Case Study 1: Occupational Exposure
A study conducted on workers in industries using chlorinated solvents revealed that long-term exposure to these compounds could lead to respiratory issues and skin disorders. The Occupational Safety and Health Administration (OSHA) has set permissible exposure limits at 75 ppm over an eight-hour time-weighted average .
Case Study 2: Environmental Monitoring
In a study monitoring hazardous waste sites, both compounds were detected at varying concentrations. Their presence raised concerns regarding soil and groundwater contamination, necessitating further investigation into remediation techniques .
Research Findings
Recent research has focused on the biological mechanisms through which these compounds exert their effects:
- Cytotoxicity Studies : In vitro studies have demonstrated that both compounds can induce cytotoxic effects in human cell lines. The mechanism appears to involve oxidative stress pathways leading to cell apoptosis .
- Genotoxicity Testing : Both compounds have been evaluated for genotoxic potential using the Ames test. Results indicated a mutagenic effect at higher concentrations, emphasizing the need for careful handling in industrial applications .
Q & A
Basic Research Questions
Q. What are the key physical properties of 1-chloro-2,3-dimethylbenzene and 4-chloro-1,2-dimethylbenzene, and how do they influence experimental design?
- Answer : Critical properties include boiling points (e.g., 221–223°C for 4-chloro-1,2-dimethylbenzene ), density (1.047 g/cm³), and refractive index (1.528). These parameters guide solvent selection (e.g., high-boiling solvents for reflux) and purification methods (distillation or recrystallization). Safety considerations (e.g., flammability at 67°C) require inert atmospheres for high-temperature reactions .
Q. What synthetic routes are commonly employed to prepare 4-chloro-1,2-dimethylbenzene?
- Answer : A one-step synthesis using sodium chloride and potassium peroxymonosulfate in acetonitrile at room temperature (16-hour reaction) has been reported . Alternative methods involve electrophilic aromatic substitution (e.g., chlorination of o-xylene derivatives), requiring careful control of directing group effects .
Q. How can researchers verify the purity of these compounds?
- Answer : Analytical techniques include:
- GC-MS : To detect volatile impurities (e.g., dichlorobenzene analogs) .
- NMR : Differentiation of regioisomers via coupling patterns (e.g., para vs. ortho substitution) .
- Melting point analysis : Sharp melting ranges indicate purity .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of 1-chloro-2,3-dimethylbenzene in nucleophilic substitution reactions?
- Answer : The chlorine atom’s position relative to methyl groups creates steric hindrance, reducing SN2 reactivity. Electronic effects (e.g., methyl as electron-donating groups) deactivate the ring, favoring elimination over substitution. Mechanistic studies require isotopic labeling (e.g., Cl) or computational modeling to track pathways .
Q. What contradictions exist in reported spectroscopic data for these isomers, and how can they be resolved?
- Answer : Discrepancies in NMR chemical shifts (e.g., para-substituted vs. ortho-substituted chloro-methylbenzenes) arise from solvent effects or crystallographic packing. Resolution strategies:
- Cross-validation : Compare data across deuterated solvents (DMSO-d6 vs. CDCl3) .
- X-ray crystallography : Definitive structural confirmation (e.g., bond angles in 4-chloro-1,2-dimethylbenzene) .
Q. What are the challenges in differentiating 1-chloro-2,3-dimethylbenzene from its structural analogs (e.g., 2-chloro-1,3-dimethylbenzene)?
- Answer : Key challenges:
- Chromatographic co-elution : Optimize HPLC with phenyl-modified stationary phases for better resolution .
- Mass spectrometry fragmentation : Monitor diagnostic ions (e.g., m/z 140.61 for 4-chloro-1,2-dimethylbenzene) .
- Vibrational spectroscopy : IR bands at 750–800 cm⁻¹ distinguish substitution patterns .
Q. How can researchers design experiments to study the environmental persistence of these compounds?
- Answer : Methodological approaches:
- Hydrolysis studies : Measure degradation rates under varied pH and temperature .
- Photolysis : Use UV-Vis spectroscopy to track breakdown products (e.g., dichlorinated intermediates) .
- Biodegradation assays : Employ soil microcosms with GC-MS monitoring .
Experimental Design & Safety Considerations
Q. What safety protocols are critical when handling 4-chloro-1,2-dimethylbenzene?
- Answer : Essential protocols:
- Ventilation : Use fume hoods to mitigate inhalation risks (vapor pressure ~1.047 g/cm³) .
- Personal protective equipment (PPE) : Chemical-resistant gloves (nitrile), safety goggles, and lab coats .
- Storage : Refrigerate in airtight, light-resistant containers to prevent decomposition .
Q. How can conflicting data on chlorination reaction yields be addressed?
- Answer : Contradictions may arise from impurities (e.g., residual solvents) or catalyst deactivation. Mitigation steps:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
